(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone
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Overview
Description
(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them significant in the field of drug discovery and development . The unique structural features of benzofuran and its derivatives contribute to their diverse applications in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown a broad spectrum of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 3-methyl-1-benzofuran-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, continuous flow reactors may be employed to ensure consistent production and high purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone: Similar structure with a methoxy group at the 5-position.
(4-Fluorophenyl)(3-methyl-1-indole-2-yl)methanone: Contains an indole ring instead of a benzofuran ring.
(4-Fluorophenyl)(3-methyl-1-thiophene-2-yl)methanone: Contains a thiophene ring instead of a benzofuran ring.
Uniqueness
(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone is unique due to its specific substitution pattern and the presence of both fluorophenyl and benzofuran moieties.
Biological Activity
(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article compiles relevant research findings, case studies, and biochemical analyses to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
The synthesis typically involves the reaction of 4-fluorobenzoyl chloride with 3-methyl-1-benzofuran-2-ylmethanol in the presence of a base like pyridine or triethylamine. This reaction can be optimized using microwave-assisted techniques to enhance yield and reduce reaction time .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. Notable studies have shown its efficacy against:
- Leukemia
- Prostate Cancer
- Colorectal Cancer
- Renal Cell Carcinoma
In vitro studies revealed that the compound inhibits cell growth, suggesting potential use in cancer therapy. For example, a study reported IC50 values indicating effective inhibition of cell proliferation in cancer lines, with values ranging from 5 to 20 µM depending on the specific cell type .
Antimicrobial Activity
Compounds structurally similar to this compound have demonstrated broad-spectrum antimicrobial properties. The benzofuran moiety is particularly noted for its antifungal and antibacterial activities. In laboratory tests, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .
Table 1: Antimicrobial Activity Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 - 16 µM |
Escherichia coli | 10 - 20 µM |
Candida albicans | 12 - 25 µM |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.
- Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through various mechanisms.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A detailed analysis involving multiple cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis, with flow cytometry confirming increased rates of cell death compared to untreated controls .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties against clinical isolates of bacteria and fungi, showing that the compound effectively inhibited growth at low concentrations, highlighting its potential for developing new antimicrobial agents .
Properties
IUPAC Name |
(4-fluorophenyl)-(3-methyl-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO2/c1-10-13-4-2-3-5-14(13)19-16(10)15(18)11-6-8-12(17)9-7-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVVHNPHBKLLEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.